N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chloro-substituted phenyl ring, a trifluoromethyl group, a methylsulfonyl group, and a phenoxyphenyl group, all attached to a glycinamide backbone.
Preparation Methods
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Step 1: Formation of the chloro-trifluoromethyl phenyl intermediate through halogenation and trifluoromethylation reactions.
Step 2: Introduction of the methylsulfonyl group via sulfonylation reactions.
Step 3: Coupling of the phenoxyphenyl group through etherification or similar reactions.
Step 4: Final assembly of the glycinamide backbone through amidation reactions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The chloro and phenoxy groups can participate in nucleophilic substitution reactions, forming new derivatives.
Hydrolysis: The amide bond in the glycinamide backbone can be hydrolyzed under acidic or basic conditions, yielding corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH environments. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide can be compared with other similar compounds, such as:
- N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)glycinamide
- N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(4-ethoxyphenyl)glycinamide
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2O4S/c1-33(30,31)28(16-8-10-18(11-9-16)32-17-5-3-2-4-6-17)14-21(29)27-15-7-12-20(23)19(13-15)22(24,25)26/h2-13H,14H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZOBYBRXCBTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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